Cas no 1093961-43-3 ((2-Aminopyrimidin-4-yl)boronic acid)

(2-Aminopyrimidin-4-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. Its pyrimidine core and boronic acid functionality make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for constructing nitrogen-containing heterocycles. The compound exhibits good stability under standard handling conditions and demonstrates reliable reactivity with a range of aryl halides. Its amino group further enhances its utility by allowing additional derivatization. This reagent is particularly advantageous in medicinal chemistry for the development of targeted small-molecule inhibitors and other bioactive compounds.
(2-Aminopyrimidin-4-yl)boronic acid structure
1093961-43-3 structure
商品名:(2-Aminopyrimidin-4-yl)boronic acid
CAS番号:1093961-43-3
MF:C4H6BN3O2
メガワット:138.92034
CID:1036170
PubChem ID:67042358

(2-Aminopyrimidin-4-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (2-Aminopyrimidin-4-yl)boronic acid
    • 2-Aminopyrimidin-4-boronic acid
    • 2-aminopyrimidine-4-boronic acid
    • SCHEMBL1459784
    • B-(2-Amino-4-pyrimidinyl)boronic acid
    • JTBHUEPPZPZSRQ-UHFFFAOYSA-N
    • 1093961-43-3
    • CS-0031331
    • (2-Aminopyrimidin-4-yl)boronicacid
    • DA-17047
    • DTXSID30736289
    • SB57715
    • MDL: MFCD18260408
    • インチ: InChI=1S/C4H6BN3O2/c6-4-7-2-1-3(8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
    • InChIKey: JTBHUEPPZPZSRQ-UHFFFAOYSA-N
    • ほほえんだ: C1=CNC(=N)N=C1B(O)O

計算された属性

  • せいみつぶんしりょう: 139.0553066g/mol
  • どういたいしつりょう: 139.0553066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 113
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.3Ų

(2-Aminopyrimidin-4-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM136267-1g
(2-aminopyrimidin-4-yl)boronic acid
1093961-43-3 95%
1g
$1405 2023-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1102213-250mg
B-(2-Amino-4-pyrimidinyl)boronic acid
1093961-43-3 95+%
250mg
¥4140.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1102213-1g
B-(2-Amino-4-pyrimidinyl)boronic acid
1093961-43-3 95+%
1g
¥7644.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1102213-100mg
B-(2-Amino-4-pyrimidinyl)boronic acid
1093961-43-3 95+%
100mg
¥2675.00 2024-08-09

(2-Aminopyrimidin-4-yl)boronic acid 関連文献

(2-Aminopyrimidin-4-yl)boronic acidに関する追加情報

(2-Aminopyrimidin-4-yl)boronic Acid: A Comprehensive Overview

(2-Aminopyrimidin-4-yl)boronic acid, also known by its CAS number 1093961-43-3, is a compound of significant interest in the fields of organic chemistry, materials science, and drug discovery. This compound belongs to the class of boronic acids, which are widely used as intermediates in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. The structure of this compound consists of a pyrimidine ring substituted with an amino group at position 2 and a boronic acid group at position 4. This unique combination of functional groups makes it a versatile building block for synthesizing complex molecules with diverse applications.

The synthesis of (2-Aminopyrimidin-4-yl)boronic acid typically involves the incorporation of a boronic acid moiety onto a pyrimidine derivative. Pyrimidine rings are aromatic heterocycles that are fundamental components of nucleic acids, such as thymine, cytosine, and uracil. The introduction of an amino group at position 2 enhances the compound's reactivity and compatibility with various coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield, making it accessible for large-scale applications.

One of the most notable applications of (2-Aminopyrimidin-4-yl)boronic acid is in the field of medicinal chemistry. The compound serves as a valuable precursor for the synthesis of bioactive molecules, including potential drug candidates. For instance, researchers have utilized this boronic acid in the construction of heterocyclic frameworks that exhibit promising pharmacological properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound displayed significant inhibitory activity against certain enzymes associated with neurodegenerative diseases.

In addition to its role in drug discovery, (2-Aminopyrimidin-4-yl)boronic acid has found applications in materials science. The compound's ability to participate in cross-coupling reactions has been leveraged to create advanced materials with tailored electronic properties. For example, researchers have employed this boronic acid in the synthesis of conjugated polymers that exhibit enhanced conductivity and stability. These materials hold potential for use in organic electronics, such as flexible displays and photovoltaic devices.

The chemical properties of (2-Aminopyrimidin-4-yl)boronic acid are influenced by its functional groups. The boronic acid group is highly reactive under palladium-catalyzed coupling conditions, enabling its use in forming carbon-carbon bonds with aryl halides or other compatible partners. The amino group at position 2 introduces additional reactivity, allowing for further functionalization through nucleophilic substitution or condensation reactions. These properties make the compound a versatile tool for chemists working on diverse synthesis projects.

Recent studies have also explored the use of (2-Aminopyrimidin-4-yl)boronic acid in click chemistry and other modular synthesis strategies. By incorporating this compound into larger molecular frameworks, researchers have been able to construct complex molecules with unprecedented efficiency. For example, a team at Stanford University utilized this boronic acid as a key intermediate in the synthesis of a novel class of kinase inhibitors with improved bioavailability.

In terms of stability and handling, (2-Aminopyrimidin-4-yl)boronic acid is generally stable under standard laboratory conditions but should be protected from moisture and oxygen due to the reactivity of the boronic acid group. Proper storage practices include keeping the compound under inert atmosphere or vacuum-sealed containers to ensure its integrity during long-term storage.

The growing interest in (2-Aminopyrimidin-4-yl)boronic acid is reflected in its increasing presence in scientific literature and industrial applications. As researchers continue to explore its potential, new uses and improved synthetic methods are likely to emerge, further solidifying its role as an essential building block in modern chemistry.

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